Phosphoric acid, mono(3-methylbutyl) monooctyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is a type of phosphate ester. Phosphate esters are compounds derived from phosphoric acid and alcohols. They are widely used in various industrial applications due to their unique chemical properties. This particular compound is known for its role in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(3-methylbutyl) monooctyl ester typically involves the esterification of phosphoric acid with 3-methylbutanol and octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Substitution: May involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Hydrolysis: Phosphoric acid, 3-methylbutanol, and octanol.
Substitution: Various substituted phosphate esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, mono(3-methylbutyl) monooctyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, mono(3-methylbutyl) diethyl ester
- Phosphoric acid, mono(3-methylbutyl) dipropyl ester
- Phosphoric acid, mono(3-methylbutyl) dibutyl ester
Uniqueness
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is unique due to its specific ester groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring specific surfactant or emulsifying characteristics .
Eigenschaften
CAS-Nummer |
4396-06-9 |
---|---|
Molekularformel |
C13H29O4P |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
3-methylbutyl octyl hydrogen phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VKAOXRFKUSQLKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.